2,4-Dimethyl-1-nitrosobenzene
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Overview
Description
2,4-Dimethyl-1-nitrosobenzene is an organic compound with the molecular formula C₈H₉NO It is a derivative of nitrosobenzene, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring and a nitroso group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-nitrosobenzene can be synthesized through several methods:
Oxidation of Amino Precursors: One common method involves the oxidation of 2,4-dimethyl-aniline using oxidizing agents such as sodium dichromate or peroxyacetic acid.
Reduction of Nitro Precursors: Another method involves the reduction of 2,4-dimethyl-nitrobenzene to 2,4-dimethyl-phenylhydroxylamine, followed by oxidation to the nitroso compound.
Direct Nitrosation: Direct nitrosation of 2,4-dimethyl-aniline using nitrosyl chloride (NOCl) or nitrous acid (HNO₂) can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation or reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-nitrobenzene using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,4-dimethyl-aniline.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Sodium dichromate, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 2,4-Dimethyl-nitrobenzene.
Reduction: 2,4-Dimethyl-aniline.
Substitution: Various substituted benzene derivatives depending on the substituent introduced
Scientific Research Applications
2,4-Dimethyl-1-nitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1-nitrosobenzene involves its reactivity as a nitroso compound. The nitroso group can participate in various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitroso group can act as an electrophile, facilitating substitution reactions on the benzene ring.
Redox Reactions: The compound can undergo redox reactions, where it can be reduced to an amine or oxidized to a nitro compound.
Comparison with Similar Compounds
2,4-Dimethyl-1-nitrosobenzene can be compared with other nitrosobenzene derivatives:
Nitrosobenzene (C₆H₅NO): Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4-Dimethyl-1-nitrobenzene (C₈H₉NO₂): Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2,4-Dimethyl-aniline (C₈H₁₁N): Contains an amino group, making it a precursor for the synthesis of this compound.
Properties
CAS No. |
38974-06-0 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2,4-dimethyl-1-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(9-10)7(2)5-6/h3-5H,1-2H3 |
InChI Key |
RAAHAKNUWIDEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=O)C |
Origin of Product |
United States |
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